N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Description

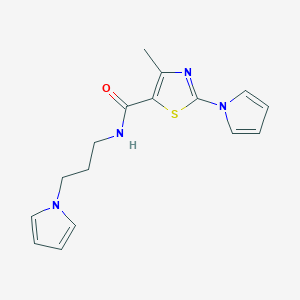

N-(3-(1H-Pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a thiazole-based carboxamide derivative featuring dual 1H-pyrrole substituents at the 2-position of the thiazole ring and the propylamine side chain. The 4-methyl group on the thiazole core and the pyrrole-functionalized alkyl chain distinguish it from structurally related compounds.

Properties

IUPAC Name |

4-methyl-2-pyrrol-1-yl-N-(3-pyrrol-1-ylpropyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-13-14(22-16(18-13)20-11-4-5-12-20)15(21)17-7-6-10-19-8-2-3-9-19/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXBVUTYFRZWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCN3C=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

Attachment of Pyrrole Groups: The pyrrole groups can be introduced via a nucleophilic substitution reaction, where a pyrrole derivative reacts with a suitable leaving group on the thiazole ring.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of pyrrole oxides.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Pyrrole oxides and other oxidized derivatives.

Reduction: Amines and reduced thiazole derivatives.

Substitution: Various substituted pyrrole and thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, a study evaluating various thiazole compounds found that those with pyrrole substitutions exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Thiazole-containing compounds have also shown promise in anticancer research. The structural features of N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide suggest potential interactions with cancer cell signaling pathways. Case studies have indicated that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Study 1: Antimicrobial Evaluation

A comprehensive study conducted by researchers assessed the antimicrobial efficacy of several thiazole derivatives, including the compound . Using the disc diffusion method, it was found that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against tested pathogens .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control Antibiotic | 64 | Staphylococcus aureus |

Study 2: Anticancer Activity

Another study focused on evaluating the anticancer properties of thiazole derivatives. The compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The study utilized flow cytometry to analyze apoptosis induction and found that the compound triggered apoptotic pathways in treated cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis Induction |

| MCF7 (Breast Cancer) | 20 | Apoptosis Induction |

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs from the literature, focusing on structural features, synthetic yields, physicochemical properties, and pharmacological implications.

Structural Analogues of Thiazole-5-Carboxamides

Key Observations:

Replacing pyridinyl () with pyrrole at the thiazole 2-position may enhance lipophilicity and π-π stacking interactions in biological targets .

Synthetic Yields :

- Carboxamide derivatives synthesized via EDCI/HOBt coupling (e.g., ) typically achieve yields of 60–75% , suggesting comparable efficiency for the target compound .

Pharmacological Implications: Pyrazole-thiazole hybrids () demonstrate that electron-withdrawing groups (e.g., chloro, cyano) improve thermal stability (higher melting points) and receptor affinity . The target’s dual pyrrole motifs may mimic heteroaromatic pharmacophores in kinase inhibitors or GPCR modulators, as seen in pyrrolo-triazolo-pyrazine derivatives () .

Pyrazole Carboxamide Derivatives (Non-Thiazole Comparators)

Comparison with Target Compound :

- Pyrazole-based carboxamides () prioritize electron-deficient aromatic systems (cyano, chloro) for stability and target engagement, whereas the target compound employs electron-rich pyrroles for analogous purposes .

- The target’s thiazole core may offer superior metabolic resistance compared to pyrazole, as thiazoles are less prone to oxidative degradation .

Research Findings and Trends

Synthetic Accessibility: Carboxamide coupling (e.g., EDCI/HOBt) is robust for diverse amines, including pyrrole-containing side chains (inferred from ) . Melting points for pyrrole/thiazole hybrids are unreported in the evidence, but chloro-substituted pyrazoles () show higher mp (171–172°C vs. 133–135°C for non-chlorinated analogs), suggesting halogenation improves crystallinity .

Structure-Activity Relationships (SAR): 4-Methyl on thiazole (target) balances lipophilicity and steric effects, whereas 4-propyl () may reduce solubility but enhance membrane permeability . Pyrrole vs. Pyridine: Pyridinyl-thiazoles () exhibit nanomolar receptor activity, implying that the target’s pyrrole substituents could modulate selectivity or potency .

Pharmacological Potential: Pyrrole’s role in hydrogen bonding and aromatic interactions is critical in bioactive compounds (e.g., ’s kinase inhibitors) . The target’s dual pyrrole architecture aligns with trends in dual pharmacophore design for multitarget therapies.

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound contains a thiazole ring, two pyrrole moieties, and a carboxamide functional group. Its structure can be represented as follows:

Synthesis

The synthesis involves several steps, including the formation of the thiazole ring and the introduction of the pyrrole groups. The general synthetic route includes:

- Formation of Thiazole Ring : Typically achieved through cyclization reactions involving thioamide and α-halo ketones.

- Pyrrole Synthesis : The pyrrole rings can be synthesized via the Paal-Knorr synthesis method.

- Carboxamide Formation : This is accomplished by reacting the amine with carboxylic acid derivatives.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has shown significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.50 |

| A549 | 26.00 |

| HepG2 | 17.82 |

These values indicate the concentration required to inhibit cell growth by 50%, suggesting moderate to high potency against these cell lines .

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells, which is critical for halting tumor growth.

- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Anti-proliferative Activity

A study conducted on a series of thiazole derivatives revealed that compounds similar to this compound exhibited potent anti-proliferative activity against B-cell lymphoma cell lines. The study demonstrated that these compounds could selectively inhibit tumor cells while sparing normal cells, highlighting their therapeutic potential .

Study 2: Structure-Activity Relationship (SAR)

Research into SAR for thiazole and pyrrole derivatives indicated that modifications to the substituents on the pyrrole and thiazole rings significantly influenced biological activity. The presence of electron-donating groups enhanced anticancer activity, while steric factors also played a role in binding affinity to target proteins .

Q & A

Q. What are the standard synthetic routes for N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, and what reagents are critical for its formation?

The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiazole ring formation often involves reacting thiourea derivatives with α-haloketones. A typical procedure includes using K₂CO₃ as a base in DMF to facilitate alkylation or arylations at room temperature, as seen in analogous thiazole syntheses . The pyrrole substituents may be introduced via coupling reactions using palladium catalysts or direct alkylation of pre-functionalized intermediates . Key reagents include halogenated precursors (e.g., RCH₂Cl), bases (K₂CO₃), and polar aprotic solvents like DMF.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Characterization requires a combination of:

- ¹H/¹³C NMR to confirm substitution patterns and regiochemistry of pyrrole and thiazole moieties .

- HPLC for purity assessment (>95% is typical for research-grade material) .

- Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns .

- FTIR to identify functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and pyrrole N-H bonds .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield and purity of this compound?

Statistical DoE methods, such as factorial designs or response surface modeling, can systematically vary parameters like temperature, solvent polarity, and reagent stoichiometry to maximize yield. For instance, a central composite design (CCD) was used in analogous thiazole syntheses to identify optimal K₂CO₃ concentrations and reaction times, reducing trial-and-error approaches . Contradictions in reported yields (e.g., 24% vs. 95% in similar compounds) can be resolved by analyzing solvent effects or catalyst loadings .

Q. What computational strategies are effective for predicting the biological activity of this compound?

Molecular docking studies using software like AutoDock Vina can model interactions with target proteins (e.g., enzymes or receptors). For example, pyrazole-thiazole hybrids have been docked into COX-2 or kinase active sites to predict binding affinities . Density Functional Theory (DFT) calculations further assess electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity or solubility .

Q. How can researchers address contradictions in reported solubility or stability data for this compound?

Discrepancies may arise from polymorphic forms or solvent choice. Accelerated stability studies under varied pH, temperature, and humidity conditions (e.g., 40°C/75% RH for 6 months) can identify degradation pathways. For solubility, use phase-solubility diagrams with co-solvents (PEG, cyclodextrins) or salt formation, as demonstrated for structurally related carboxamides .

Q. What methodologies are recommended for evaluating its enzyme inhibition or receptor-binding activity?

- In vitro assays : Measure IC₅₀ values via fluorescence-based enzymatic assays (e.g., kinase inhibition using ADP-Glo™).

- Cellular assays : Use reporter gene systems or flow cytometry to assess cytotoxicity or apoptosis induction .

- SAR studies : Synthesize analogs with modified pyrrole substituents or thiazole cores to correlate structure with activity .

Methodological Challenges

Q. How can researchers resolve regioselectivity issues during the introduction of pyrrole groups?

Regioselectivity in pyrrole substitution is influenced by electronic effects. For example, bulky directing groups (e.g., tert-butyl) or meta-directing substituents (NO₂, CF₃) can steer reactions to specific positions. NMR monitoring of intermediate steps is critical to confirm regiochemistry .

Q. What strategies mitigate byproduct formation during thiazole ring closure?

Byproducts like thiourea dimers can be minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.